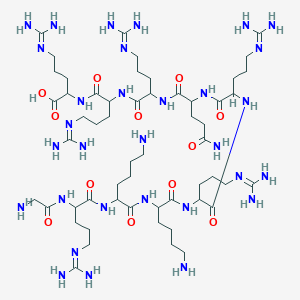
TAT 48-57
描述
TAT (48-57) 是一种源自人类免疫缺陷病毒 1 型 (HIV-1) 转录激活蛋白 (Tat) 的细胞穿透肽。该肽由 Tat 蛋白的第 48 到 57 个氨基酸残基组成,分别是甘氨酸-精氨酸-赖氨酸-赖氨酸-精氨酸-精氨酸-谷氨酰胺-精氨酸-精氨酸-精氨酸。 TAT (48-57) 因其促进各种分子进入细胞的能力而闻名,使其成为药物递送和分子生物学研究中的一种宝贵工具 .
准备方法
合成路线和反应条件
TAT (48-57) 可以使用固相肽合成 (SPPS) 合成,这是一种生产肽的常用方法。合成涉及将受保护的氨基酸依次添加到固定在固体树脂上的不断增长的肽链上。 该过程包括脱保护和偶联步骤,通常使用 N,N'-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt) 等试剂进行偶联,并使用三氟乙酸 (TFA) 进行脱保护 .
工业生产方法
TAT (48-57) 的工业生产遵循与实验室合成相似的原理,但规模更大。自动肽合成器通常用于提高效率和产量。 合成的肽然后使用高效液相色谱 (HPLC) 进行纯化,并通过质谱法表征以确保其纯度和特性 .
化学反应分析
反应类型
TAT (48-57) 主要经历肽典型的反应,包括:
氧化: 肽可以被氧化,尤其是在存在的情况下,在蛋氨酸和半胱氨酸残基处。
还原: 如果有的话,二硫键可以使用二硫苏糖醇 (DTT) 等还原剂还原。
取代: 氨基酸残基可以被取代以修饰肽的特性。
常用试剂和条件
氧化: 过氧化氢或其他氧化剂。
还原: 二硫苏糖醇 (DTT) 或三 (2-羧乙基) 膦 (TCEP)。
取代: 定点诱变或化学修饰技术。
形成的主要产物
这些反应形成的主要产物取决于所做的具体修饰。 例如,氧化会导致亚砜或磺酸的形成,而还原会导致游离硫醇基团的产生 .
科学研究应用
TAT (48-57) 在科学研究中具有广泛的应用:
化学: 用作载体肽,促进化学化合物进入细胞。
生物学: 用于细胞摄取机制和细胞内运输的研究。
医学: 用于药物递送系统,以将治疗性分子跨越细胞膜转运,包括血脑屏障。
工业: 应用于新型药物递送平台和诊断工具的开发.
作用机制
TAT (48-57) 通过与细胞表面硫酸乙酰肝素蛋白聚糖结合发挥作用,这有利于其通过胞吞作用内化。一旦进入细胞,肽可以从内体区室逃逸,并将货物传递到细胞质或细胞核。 涉及的分子靶点和途径包括与细胞表面受体和细胞内运输途径的相互作用 .
相似化合物的比较
类似化合物
穿透肽: 另一种源自触角肽同源域的细胞穿透肽。
转运蛋白: 一种将神经降压素和肥大素序列结合在一起的嵌合肽。
富含精氨酸的肽: 富含精氨酸残基的肽,类似于 TAT (48-57)。
TAT (48-57) 的独特性
TAT (48-57) 的独特性在于其穿越细胞膜的高效率以及其传递各种货物分子(包括蛋白质、核酸和纳米粒子)的能力。 其相对较短的序列和低毒性使其成为各种应用的理想选择 .
生物活性
The TAT 48-57 peptide, derived from the HIV-1 transactivator of transcription (Tat) protein, has garnered significant attention due to its unique biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular uptake, and implications in various fields of research.
Overview of this compound
This compound is a cell-permeable peptide that consists of a sequence of amino acids from the HIV-1 Tat protein. Its structure is characterized by a high density of basic amino acids, which facilitates its ability to penetrate cellular membranes and cross the blood-brain barrier (BBB) . The peptide sequence can be represented as follows:
Cell Penetration
The primary mechanism through which this compound exerts its effects is through cell membrane translocation . Studies have shown that this peptide utilizes receptor-mediated endocytosis and direct membrane translocation to enter cells. The efficiency of uptake is influenced by factors such as temperature and cell type .
In a comparative study, TAT was shown to have superior cellular uptake compared to other cell-penetrating peptides (CPPs), such as penetratin and TP10. The uptake efficiency was quantified using fluorescently labeled peptides in HeLa cells, demonstrating that TAT significantly enhances internalization .
| Peptide | Cell Type | Uptake Efficiency (%) |
|---|---|---|
| TAT | HeLa | ~90 |
| Penetratin | HeLa | ~70 |
| TP10 | HeLa | ~65 |
Cargo-Dependent Activity
The biological activity of this compound is also cargo-dependent . Various studies have demonstrated that the efficacy of TAT in delivering therapeutic agents varies based on the type of cargo it is linked to. For instance, when coupled with double-stranded DNA or proteins like streptavidin, TAT maintains high delivery efficiency while minimizing cytotoxicity .
Neuroinflammation and HIV Neuropathogenesis
Research has indicated that this compound plays a crucial role in the context of HIV neuropathogenesis. The peptide has been shown to induce neuroinflammation by promoting the expression of pro-inflammatory cytokines such as TNFα, IL-6, and IL-1β in microglial cells . This effect is significantly modulated by polymorphisms within the Tat protein, particularly the R57S variant, which reduces inflammatory responses .
Blood-Brain Barrier Permeability
One of the most significant implications of this compound is its ability to cross the BBB. This characteristic makes it a promising candidate for delivering therapeutic agents for central nervous system (CNS) disorders. Studies have demonstrated that TAT-linked therapeutic peptides can effectively penetrate the BBB, indicating potential applications in treating neurodegenerative diseases .
Case Studies
- HIV Neuropathogenesis Study :
- Therapeutic Delivery :
属性
IUPAC Name |
2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H109N31O12/c56-21-3-1-11-31(79-41(89)30(78-40(88)29-58)13-5-23-72-50(60)61)42(90)80-32(12-2-4-22-57)43(91)81-33(14-6-24-73-51(62)63)44(92)82-35(16-8-26-75-53(66)67)46(94)85-37(19-20-39(59)87)48(96)84-34(15-7-25-74-52(64)65)45(93)83-36(17-9-27-76-54(68)69)47(95)86-38(49(97)98)18-10-28-77-55(70)71/h30-38H,1-29,56-58H2,(H2,59,87)(H,78,88)(H,79,89)(H,80,90)(H,81,91)(H,82,92)(H,83,93)(H,84,96)(H,85,94)(H,86,95)(H,97,98)(H4,60,61,72)(H4,62,63,73)(H4,64,65,74)(H4,66,67,75)(H4,68,69,76)(H4,70,71,77) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFGTSYBZVRLJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H109N31O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1396.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















